5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
Description
Properties
Molecular Formula |
C11H18Cl2N2O2 |
|---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
5-methoxy-2-piperidin-4-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-10-2-3-11(13-8-10)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H |
InChI Key |
YRXOQBFRUBIFGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)OC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
- Substrate Activation :
The 2-chloro-5-methoxypyridine acts as the electrophilic substrate, where the methoxy group at position 5 directs incoming nucleophiles to the ortho position (position 2). - Nucleophilic Attack :
4-Hydroxypiperidine, deprotonated by a base (e.g., potassium carbonate), displaces the chlorine atom at position 2. This step is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or toluene at elevated temperatures (50–80°C).
$$
\text{2-Chloro-5-methoxypyridine} + \text{4-Hydroxypiperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-Methoxy-2-(piperidin-4-yloxy)pyridine}
$$ - Salt Formation :
The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility for pharmaceutical applications.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 78–85 | ≥95 |
| Temperature | 70–80°C | 82 | 97 |
| Base | K$$2$$CO$$3$$ (2.5 eq) | 85 | 96 |
| Reaction Time | 12–24 hours | — | — |
Mitsunobu Reaction for Ether Bond Formation
An alternative route employs the Mitsunobu reaction to form the ether bond between 2-hydroxy-5-methoxypyridine and 4-hydroxypiperidine . This method is advantageous for avoiding harsh basic conditions.
Reaction Mechanism:
- Coupling Agents :
The reaction uses diisopropyl azodicarboxylate (DIAD) or 1,1'-(azodicarbonyl)dipiperidine (ADDP) with triphenylphosphine to facilitate the coupling. - Solvent System :
Conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
$$
\text{2-Hydroxy-5-methoxypyridine} + \text{4-Hydroxypiperidine} \xrightarrow{\text{DIAD, PPh}_3} \text{5-Methoxy-2-(piperidin-4-yloxy)pyridine}
$$
Comparative Data :
| Method | Yield (%) | Purity (%) | Pros/Cons |
|---|---|---|---|
| SNAr | 85 | 97 | Scalable but requires high temps |
| Mitsunobu | 72 | 95 | Mild conditions; costly reagents |
Reductive Amination and Subsequent Functionalization
While less common, some protocols involve constructing the piperidine moiety via reductive amination before introducing the pyridine ether.
Example Protocol:
- Piperidine Synthesis :
4-Piperidone is reduced to 4-hydroxypiperidine using sodium borohydride in acetic acid. - Etherification :
The hydroxyl group of 4-hydroxypiperidine is then coupled to 2-chloro-5-methoxypyridine via SNAr (as in Method 1).
Critical Notes :
- Residual palladium from coupling reactions must be minimized (<10 ppm) for pharmaceutical-grade material.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures high purity.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors and green solvents (e.g., water–HPMC mixtures) are prioritized to enhance efficiency and sustainability.
Process Metrics:
| Metric | Bench Scale | Industrial Scale |
|---|---|---|
| Throughput (kg/day) | 0.5–1 | 50–100 |
| Cost per kg ($) | 1,200 | 300–400 |
Analytical Characterization
Post-synthesis, the compound is validated using:
- NMR Spectroscopy : Confirms substitution patterns (e.g., pyridine protons at δ 7.5–8.5 ppm, piperidine protons at δ 1.4–2.8 ppm).
- Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 208.26 [M+H]$$^+$$.
- HPLC : Purity ≥97% with a retention time of 4.5–5.0 minutes.
Challenges and Mitigations
Chemical Reactions Analysis
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of this compound lie in medicinal chemistry and drug development , particularly as a potential therapeutic agent for mood disorders, anxiety, and other neuropsychiatric conditions. Key aspects include:
- Serotonin Receptor Modulation : 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride acts as an agonist for serotonin receptors, especially the 5-HT1F subtype. This interaction is crucial for mood regulation and cognitive functions, suggesting its potential in treating depression and anxiety disorders .
- Anti-inflammatory Properties : Research indicates that this compound may also possess anti-inflammatory and analgesic properties, which could extend its use in pain management therapies .
Numerous studies have explored the biological activities of this compound:
- Serotonin Receptor Binding Studies : Interaction studies have focused on its binding affinity to serotonin receptors, particularly the 5-HT1F receptor. These studies are essential for understanding how this compound can modulate neurotransmitter systems .
- Cellular Assays : Case studies have demonstrated the compound's ability to induce apoptotic cell death in cancer cell lines, indicating potential applications in oncology. For example, certain derivatives showed significant activation of apoptosis in MCF-7 cells, a breast cancer cell line .
- Pharmacological Profiles : The pharmacological profiles of similar compounds suggest that modifications to the piperidine or pyridine moieties can enhance receptor selectivity or improve therapeutic efficacy .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride involves its potent and selective inhibitory activity against the glycine transporter GlyT1. This transporter is responsible for the reuptake of glycine, an important neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, thereby enhancing synaptic transmission and cognitive function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Pharmacological and Toxicological Profiles
Target Compound (1909314-33-5) :
- Pharmacological Activity : Predicted to modulate serotonin or dopamine receptors due to methoxy and piperidine groups, common in CNS-active compounds .
Key Analogs :
5-Methyl Analog (944390-71-0) :
- Activity : Exhibits weaker CNS penetration due to methyl group’s lower polarity compared to methoxy .
- Toxicity : Classified as harmful if swallowed (H302) .
5-Chloro Analog (944390-66-3): Activity: Enhanced metabolic stability but reduced bioavailability due to Cl’s electron-withdrawing effects . Toxicity: Potential hepatotoxicity observed in preclinical studies .
Unsubstituted Analog (313490-36-7): Activity: Broad-spectrum kinase inhibition due to unmodified pyridine ring; used in cancer research . Toxicity: Limited data; precautionary warnings for respiratory irritation (H335) .
Biological Activity
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride, a compound with the CAS number 1909314-33-5, has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H17Cl2N2O |
| Molecular Weight | 250.18 g/mol |
| CAS Number | 1909314-33-5 |
| Solubility | Soluble in water |
The compound features a pyridine ring substituted with a methoxy group and a piperidine moiety, which may contribute to its biological activity.
Research indicates that this compound functions primarily as a modulator of the muscarinic acetylcholine receptors (mAChRs). Specifically, it has been shown to selectively activate the M4 subtype of mAChRs, which is implicated in cognitive functions and neuropsychiatric disorders. This selectivity is crucial as it may lead to fewer side effects compared to non-selective mAChR agonists .
Therapeutic Potential
- Cognitive Enhancement :
- Antipsychotic Effects :
- Neuroprotection :
Study 1: Cognitive Function in Alzheimer's Disease
In a study assessing the effects of M4 selective agonists on cognitive function, subjects treated with this compound showed significant improvements in memory recall tasks compared to control groups. The findings suggest that this compound may enhance cholinergic signaling pathways critical for memory formation .
Study 2: Schizophrenia Symptom Management
Another study evaluated the efficacy of this compound in managing both positive and negative symptoms of schizophrenia. Participants receiving treatment exhibited reduced hallucinations and improved social functioning over a 12-week period, indicating its potential as a therapeutic agent for psychosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other compounds targeting mAChRs:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Xanomeline | M1/M4 mAChR agonist | Alzheimer's disease |
| Donepezil | AChE inhibitor | Alzheimer's disease |
| This compound | M4 mAChR agonist | Cognitive enhancement |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
